Ophiobolin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

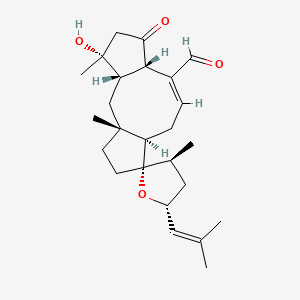

Ophiobolin A ist eine Sesterterpenoidverbindung, die von verschiedenen Pilzpathogenen, insbesondere solchen aus der Gattung Bipolaris, produziert wird . Ursprünglich als Phytotoxin identifiziert, hat es aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich vielversprechender Antikrebsaktivitäten, erhebliche Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Biosynthese von Ophiobolin A beginnt mit dem Mevalonatweg, der zur Bildung eines azyklischen C-25-Vorläufers führt . Dieser Vorläufer unterliegt einer Reihe von Umlagerungen, um das charakteristische 5:8:5-Ringsystem zu bilden . Die synthetische Route umfasst mehrere Schritte, einschließlich Cyclisierungs- und Oxidationsreaktionen, um die endgültige Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in erster Linie durch Fermentationsprozesse unter Verwendung von Pilzstämmen wie Bipolaris maydis . Die Optimierung der Fermentationsbedingungen, einschließlich der Nährstoffzusammensetzung und der Umweltfaktoren, ist entscheidend, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ophiobolin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch von funktionellen Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung der Synthese komplexer Naturstoffe verwendet.

Biologie: Untersucht für seine Rolle als Phytotoxin und seine Wechselwirkungen mit Pflanzenzellen.

Medizin: Zeigt vielversprechende Antikrebsaktivität, insbesondere gegen Glioblastom und Melanom.

Industrie: Vorschlag als Bioherbizid zur Kontrolle von Unkrautarten.

Wirkmechanismus

Ophiobolin A übt seine Wirkungen durch verschiedene Mechanismen aus:

Calmodulin-Antagonismus: Hemmt Calmodulin, ein calciumbindendes Botenprotein.

Hemmung von Kaliumkanälen: Blockiert Calcium-aktivierte Kaliumkanäle mit großer Leitfähigkeit, was die zelluläre Ionenhomöostase stört.

Induktion von Paraptose: Triggert eine Form des programmierten Zelltods, die durch Vakuolisierung und Organellenschwellung gekennzeichnet ist.

Wirkmechanismus

Ophiobolin A exerts its effects through several mechanisms:

Calmodulin Antagonism: Inhibits calmodulin, a calcium-binding messenger protein.

Inhibition of Potassium Channels: Blocks big conductance calcium-activated potassium channels, disrupting cellular ion homeostasis.

Induction of Paraptosis: Triggers a form of programmed cell death characterized by vacuolization and organelle swelling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphaeropsidin A: Ein weiteres Pilzphytoxin mit ähnlichen Antikrebsaktivitäten.

Fusicoccine: Teilen das 5:8:5-Ringsystem und zeigen phytotoxische Aktivität.

Cotylenine: Strukturell verwandte Verbindungen mit vielfältigen biologischen Aktivitäten.

Einzigartigkeit

Ophiobolin A ist einzigartig aufgrund seines spezifischen Ringsystems und seiner Fähigkeit, Phosphatidylethanolamin kovalent zu modifizieren, was zu einer selektiven Zytotoxizität in Krebszellen führt . Dieser einzigartige Mechanismus unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

4611-05-6 |

|---|---|

Molekularformel |

C25H36O4 |

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |

InChI-Schlüssel |

MWYYLZRWWNBROW-ISPAKYAGSA-N |

SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

Isomerische SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |

Kanonische SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.